![molecular formula C11H11N3O3 B3374976 1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid CAS No. 1049873-16-6](/img/structure/B3374976.png)
1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid
Overview
Description
1-(4-Methylphenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid, otherwise known as Methylphenyloxo-TTCA, is an organic compound that is composed of a carboxylic acid, an aromatic ring, and a triazine moiety. It is an interesting and versatile compound due to its unique structure and properties. It has been used in a variety of scientific research applications, including in synthetic organic chemistry, medicinal chemistry, and biochemistry.
Scientific Research Applications
Methylphenyloxo-TTCA has been used in a variety of scientific research applications. It has been used in the synthesis of a variety of heterocyclic compounds, such as pyridines and pyrimidines. It has also been used in the synthesis of biologically active compounds, such as antibiotics, antifungals, and antivirals. Additionally, it has been used in the synthesis of drugs and drug candidates.
Mechanism of Action
Target of Action
Related compounds such as doramapimod, a p38 map kinase inhibitor, have been identified
Mode of Action
It is known that compounds with similar structures can interact with their targets in various ways, such as binding to the active site of an enzyme and inhibiting its function . The exact interaction between this compound and its target would need to be determined through further experimental studies.
Biochemical Pathways
For instance, Doramapimod, a P38 MAP kinase inhibitor, affects the MAPK signaling pathway
Pharmacokinetics
Related compounds such as doramapimod have been studied for their pharmacokinetic properties
Result of Action
Related compounds have been shown to have various effects, such as inhibiting the function of specific enzymes
Advantages and Limitations for Lab Experiments
Methylphenyloxo-TTCA has several advantages and limitations when used in laboratory experiments. One of the main advantages of the compound is its low cost and easy availability. Additionally, it is relatively stable and can be stored at room temperature. However, the compound can be toxic and should be handled with care. Additionally, it is not water-soluble, which can limit its use in certain experiments.
Future Directions
There are a number of potential future directions for Methylphenyloxo-TTCA. One of the main areas of research is the development of new synthetic methods for the compound. Additionally, further research is needed to better understand its mechanism of action and its biochemical and physiological effects. In addition, further research is needed to explore its potential applications in medicinal chemistry and drug development. Finally, further research is also needed to explore its potential applications in other fields, such as materials science.
properties
IUPAC Name |
1-(4-methylphenyl)-6-oxo-2,5-dihydro-1,2,4-triazine-3-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-7-2-4-8(5-3-7)14-9(15)6-12-10(13-14)11(16)17/h2-5H,6H2,1H3,(H,12,13)(H,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUGUEFIYAPTNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)CN=C(N2)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1049873-16-6 | |
Record name | 1-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-1,2,4-triazine-3-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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